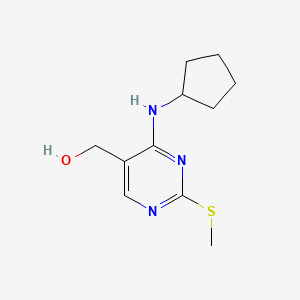

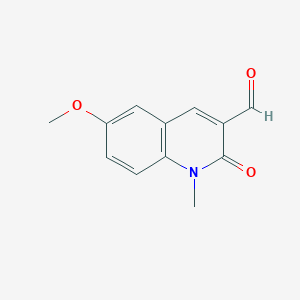

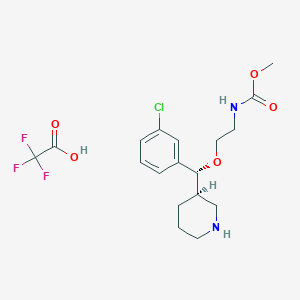

2-chloro-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Novel Synthesis Techniques and Compound Analysis

The research on related compounds to 2-chloro-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has led to advancements in synthesis techniques and analytical methods. For instance, the development of nonaqueous capillary electrophoretic separation methods for imatinib mesylate and related substances highlights the precision in analyzing similar complex organic compounds. This technique, utilizing a buffer of 50 mM Tris and 50 mM methanesulfonic acid in methanol, demonstrates an effective approach for the quality control of such compounds, including the detection of related substances in synthesized batches (Ye et al., 2012).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of complex benzamides is crucial for drug development. The study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, provides insights into the metabolic pathways of similar compounds. Identifying the main metabolites in chronic myelogenous leukemia patients helps in optimizing dosing and reducing potential toxicities. This research outlines the importance of investigating N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis as primary metabolic pathways, which could be relevant for the metabolism of 2-chloro-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide (Gong et al., 2010).

Synthesis and Evaluation of Derivatives for Therapeutic Applications

The synthesis of novel derivatives from base compounds like 2-chloro-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has potential therapeutic applications. Research into the synthesis and pharmacological evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives illustrates the methodology for creating compounds with potential analgesic and antiparkinsonian activities. Such studies demonstrate the feasibility of deriving new therapeutic agents from complex benzamides, offering insights into structural modifications that enhance biological activity (Amr et al., 2008).

Antimicrobial and Antifungal Applications

Exploratory research into the antimicrobial and antifungal properties of benzamide derivatives, including compounds structurally related to 2-chloro-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, has unveiled promising results. Synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones and their evaluation against a range of microbial agents indicate significant antimicrobial activity. This opens avenues for the application of these compounds in treating infectious diseases, showcasing the broader impact of research on benzamide derivatives in antimicrobial therapy (Attia et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target the janus kinases (jaks) and their downstream effectors, signal transducer and activator of transcription proteins (stats) . These proteins form a critical immune cell signaling circuit, which is of fundamental importance in innate immunity, inflammation, and hematopoiesis .

Mode of Action

Similar compounds have been found to inhibit the activity of their target proteins, thereby disrupting the signaling pathways they are involved in .

Biochemical Pathways

Compounds that target jaks and stats are known to affect the jak-stat signaling pathway . This pathway is involved in processes such as cell growth, cell proliferation, and immune response .

Pharmacokinetics

Similar compounds have been found to have low oral bioavailability due to rapid clearance and metabolism in vivo .

Result of Action

Similar compounds have been found to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Propiedades

IUPAC Name |

2-chloro-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O/c1-13-11-14(22-18(21-13)23-9-5-2-6-10-23)12-20-17(24)15-7-3-4-8-16(15)19/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWONHCFZDGDJIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B2971520.png)

![N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide](/img/structure/B2971523.png)

![N-isopropyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2971527.png)